Increased Lipophilicity (logP +0.93) Relative to the Unsubstituted Parent Scaffold
The 4,5,6-trimethyl substitution elevates the predicted logP of 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid to 3.08, compared to 2.16 for the unsubstituted 3-aminothieno[2,3-b]pyridine-2-carboxylic acid (CAS 58327-75-6) [1]. This ΔlogP of +0.93 corresponds to an approximately 8.5-fold higher octanol-water partition coefficient.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.08 (Molbase prediction) |
| Comparator Or Baseline | 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (CAS 58327-75-6): logP = 2.16 (ChemSrc) |
| Quantified Difference | ΔlogP = +0.93 (~8.5-fold increase in partition coefficient) |
| Conditions | In silico prediction using standard fragment-based methods; values from Molbase and ChemSrc databases. |
Why This Matters
Higher lipophilicity at equivalent TPSA (both compounds: 104.45 Ų) suggests improved passive membrane permeability without increased polar surface area penalty, making the trimethyl variant a more attractive starting point for cell-permeable kinase inhibitor design.
- [1] Molbase. 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid. CAS 329712-85-8. LogP: 3.08310. https://baike.molbase.cn/cidian/40598210/ (accessed 2026-05-03). View Source
